molecular formula C6H11BrO2 B3021681 2-Bromo-4-methylpentanoic acid CAS No. 42990-24-9

2-Bromo-4-methylpentanoic acid

Cat. No. B3021681
CAS RN: 42990-24-9
M. Wt: 195.05 g/mol
InChI Key: NNFDHJQLIFECSR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoic acid is a chemical compound with the molecular formula C6H11BrO2 . It has an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da .


Synthesis Analysis

The synthesis of 2-Bromo-4-methylpentanoic acid involves a mixture of amino acid and 30% sodium bromide aq. This mixture is added to RF1 and cooled to 0°C. The solution is then treated with 25% sulfuric acid aq. and 20% sodium nitrite aq. at 0°C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylpentanoic acid consists of a six-carbon chain with a bromine atom attached to the second carbon and a methyl group attached to the fourth carbon .

Scientific Research Applications

Analytical Applications in Alcoholic Beverages

  • Detection in Alcoholic Beverages: 2-Bromo-4-methylpentanoic acid and its derivatives are used in analytical chemistry, particularly in the detection and quantification of certain acids in wines and other alcoholic beverages. A study by Gracia-Moreno et al. (2015) developed a method for analyzing methylpentanoic acids in alcoholic beverages using gas chromatography and mass spectrometry, which helps in understanding the composition and quality of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Role in Synthesis of Bioactive Compounds

  • Synthesis of Fluoroamino Acids: The compound is involved in the synthesis of fluoroamino acids, which have applications in biochemistry and pharmaceuticals. For example, Gershon, Shanks, and Clarke (1978) described the production of 4-fluoroisoleucine from 2-bromo-4-fluoro-3-methylpentanoic acid, highlighting its potential in synthesizing compounds with antimicrobial properties (Gershon, Shanks, & Clarke, 1978).
  • Production of Vitamin B12 Antimetabolites: Perlman et al. (1977) explored the microbial production of vitamin B12 antimetabolites using derivatives of 2-bromo-4-methylpentanoic acid. This research contributes to the understanding of vitamin B12 metabolism and its antagonists (Perlman et al., 1977).

Conformational and Kinetic Studies

  • Conformational Analysis in Organic Chemistry: Crowder and Jaiswal (1983) conducted a study on the conformational analysis of 2-bromo-4-methylpentane, a related compound, providing insights into the structural behavior of such molecules, which is vital for understanding their reactivity and properties (Crowder & Jaiswal, 1983).
  • Kinetic Studies in Chemical Reactions: Chuchani et al. (1990) examined the elimination kinetics of 2-bromo-4-methylpentane in the gas phase, providing valuable data for understanding the reaction mechanisms and kinetics in organic chemistry (Chuchani, Martín, Rotinov, & Dominguez, 1990).

Applications in Synthesis of Organic Compounds

  • Synthesis of Amino Acids and Peptides: The compound serves as a precursor in the synthesis of specialized amino acids and peptides. For instance, studies on the synthesis of various amino acids using derivatives of 2-bromo-4-methylpentanoic acid contribute to the field of peptide chemistry and drug development (Butina, 1980).

Safety And Hazards

The safety data sheet for 2-Bromo-4-methylpentanoic acid suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. In case of contact, it is advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

2-bromo-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDHJQLIFECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964308
Record name 2-Bromo-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpentanoic acid

CAS RN

49628-52-6, 42990-24-9
Record name Valeric acid, 2-bromo-4-methyl-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JA Yankeelov Jr, KF Fok… - The Journal of Organic …, 1978 - ACS Publications
… )- and (S)-(S-cysteaminyl)-4-methylpentanoic acids have been developed which involve: (a) displacement of bromide in the appropriate enantiomers of 2-bromo-4-methylpentanoic acid …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
JS Dalby, GW Kenner, RC Sheppard - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… immediate precursor of 4-methylproline, 5-amino-2-bromo-4-methylpentanoic acid hydrochloride (VIII + IX), had been obtained previously only as a viscous oil, [a], + 15", which could …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
AF Spatola, AL Bettag - The Journal of Organic Chemistry, 1981 - ACS Publications
… The diastereomeric analogues L-Seri/'L-Leu (la) and D-Ser^L-Leu (4a) were prepared by the treatment of (R)-2-bromo-4-methylpentanoic acid (3a) with D-cysteinol (5) and L-cysteinol (…
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
KF Fok - 1979 - search.proquest.com
The purpose of this study was to synthesize and test peptide inhibitors of animal collagenases. Various enzymatically-resistant dipeptide analogs called pseudodipeptides were …
GL Closs, JJ Coyle - Journal of the American Chemical Society, 1965 - ACS Publications
Halogenation of diazomethane with less than molar amounts of t-butyl hypohalites at—100 gives halodiazomethanes in good yields. Thermolysis at—10 and photolysis of chloro-and …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk
FD Mills - The Journal of Organic Chemistry, 1981 - ACS Publications
… The diastereomeric analogues L-Seri/'L-Leu (la) and D-Ser^L-Leu (4a) were prepared by the treatment of (R)-2-bromo-4-methylpentanoic acid (3a) with D-cysteinol (5) and L-cysteinol (…
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
AS Dutta, JJ Gormley, AS Graham, I Briggs… - Journal of medicinal …, 1986 - ACS Publications
… (S)-2-bromo-4methylpentanoic acid. Thus in order to preparethese pseudodipeptides on a reasonable scale, large volumes of aqueous bicarbonate are required (typically a 25-mmol …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
K Saito, K Harada - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
… After distillation of the crude product, 9.2 g (62%) of purified (S)-2-bromo-4-methylpentanoic acid was obtained, bp 97–98C (33.33 Pa); [a]%-334 (c 2 methanol), lit, [a]3-34 (methanol) º …
Number of citations: 11 www.journal.csj.jp
S Amin, SS Hecht, D Hoffman - The Journal of Organic Chemistry, 1981 - ACS Publications
The syntheses of compounds 2-4 are summarized in Scheme I. 3-Methyl-l-naphthoic acid (8) was converted to the phosphonium salt 11 which was the precursor to the three alkenes 15-…
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
AS Dutta, MB Giles, JJ Gormley, JC Williams… - Journal of the …, 1987 - pubs.rsc.org
… 385 mmol) in water (50 ml) was purged with nitrogen for 30 min and then added to an ice-cold solution of (R)-2-bromo-4methylpentanoic acid (25 g, 128 mmol) in DMF (200 ml) also …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk

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